tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-13(2,3)20-12(19)15-8-10-16-11(18-17-10)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3,(H,15,19)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWMUWLXPLPZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate (CAS Number: 1352496-36-6) is a novel chemical compound that has garnered attention for its potential biological activities. Its unique structure, which includes a triazole ring and a pyridinyl moiety, suggests possible applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C12H16N4O2
- Molecular Weight: 244.28 g/mol
The presence of the pyridinyl and triazole groups contributes to its biological activity, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, a related compound with a similar structure demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Potential
Research has shown that triazole derivatives can act as effective anticancer agents. A study highlighted that compounds with triazole functionalities exhibited cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) . The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.
Enzyme Inhibition Studies
Enzyme inhibition assays have been conducted to evaluate the potential of this compound as an inhibitor of key enzymes involved in disease processes. For instance, preliminary results suggest that this compound may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The SAR analysis indicates that the presence of electron-withdrawing groups on the pyridine ring enhances its potency against certain targets. This highlights the importance of structural optimization in developing more effective derivatives .
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Anticancer Activity
A detailed investigation into the anticancer properties revealed that this compound significantly inhibited the growth of both HeLa and MCF-7 cell lines in vitro. Flow cytometry analysis showed an increase in apoptotic cells upon treatment with varying concentrations of the compound, supporting its role as a potential anticancer agent.
Scientific Research Applications
Biological Activities
Tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate has been investigated for several biological activities:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that triazole derivatives often possess activity against various bacterial strains and fungi .
- Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The presence of the pyridine ring may enhance the compound's ability to interact with biological targets involved in cancer progression .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial in various biochemical pathways. This property is essential for drug design, particularly in targeting enzymes involved in disease mechanisms .
Lead Compound Development
This compound serves as a lead compound for synthesizing more potent derivatives. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.
Pharmacological Studies
The compound is valuable in pharmacological studies aimed at understanding its mechanism of action and pharmacokinetics. This includes evaluating absorption, distribution, metabolism, and excretion (ADME) properties which are critical for drug formulation .
Target Identification
Research involving this compound can help identify biological targets associated with its therapeutic effects. Understanding these interactions can lead to the development of targeted therapies for diseases such as cancer or infections.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Gram-positive and Gram-negative strains. |
| Study B | Anticancer Activity | Showed dose-dependent cytotoxicity in various cancer cell lines; further studies suggested apoptosis induction mechanisms. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cell signaling pathways related to cancer progression. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
